2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Applications : The development of novel synthetic routes for pyrimidine derivatives, such as the efficient synthesis of the pyrido[1,2-c]pyrimidine-1,3-dione core structure, highlights the importance of cyclopropyl and oxetane substituents in creating biologically active compounds. The optimized synthesis involves nearly quantitative ring-closing reactions, indicating the potential for high-yield production of related compounds (Rosen, German, & Kerns, 2009).
Biological and Medicinal Applications
Antiviral and Antitumor Activity : Synthesized pyrimidine derivatives have shown broad-spectrum activities against various biological targets. For example, certain 2,4-diamino-6-hydroxypyrimidines have been prepared with substitutions at position 5, demonstrating potential as antiviral and antitumor agents. These compounds' biological activities are highly dependent on their molecular fit into the binding pocket of their targets, indicating the significance of the structural elements provided by cyclopropyl and oxetane groups (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antibacterial Agents : Derivatives of pyrimidine, including those with cyclopropyl groups, have been explored for their antibacterial properties. Efficient synthetic methodologies for these compounds underscore their potential as new classes of antibacterial agents, akin to fluoroquinolones but with distinct structural features for enhanced activity (Rosen, German, & Kerns, 2009).
Properties
IUPAC Name |
2-cyclopropyl-4-(oxetan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7(1)10-11-4-3-9(12-10)14-8-5-13-6-8/h3-4,7-8H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVVJQAZYXTQJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)OC3COC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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